Physical and chemical properties of 2,7-Dimethylbenzo[b]thiophene
Physical and chemical properties of 2,7-Dimethylbenzo[b]thiophene
This guide provides an in-depth technical analysis of 2,7-Dimethylbenzo[b]thiophene , a bicyclic organosulfur compound of significant interest in petrochemistry (as a refractory sulfur model) and flavor chemistry (as a trace volatile).
CAS Registry Number: 16587-33-0 (Generic for dimethylbenzothiophenes; specific isomer registry may vary by library) Molecular Formula: C₁₀H₁₀S Molecular Weight: 162.25 g/mol
Executive Summary
2,7-Dimethylbenzo[b]thiophene (2,7-DMBT) is a substituted benzothiophene characterized by methyl groups at the C2 position of the thiophene ring and the C7 position of the benzene ring. Unlike its tricyclic analog (2,7-dimethyldibenzothiophene), 2,7-DMBT possesses a distinct reactivity profile driven by the accessibility of the C3 position and the steric environment of the sulfur atom. It serves as a critical model compound for studying sterically hindered desulfurization in fossil fuels and has emerged as a trace biomarker in fermentation products (e.g., Baijiu, Whisky).
Molecular Architecture & Physical Properties[1]
Structural Analysis
The molecule consists of a benzene ring fused to a thiophene ring.
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C7-Methyl: Located on the benzene ring adjacent to the sulfur bridgehead. This position exerts steric influence on the sulfur lone pairs, affecting coordination with catalysts.
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C2-Methyl: Located on the thiophene ring.[1] This blocks the naturally reactive C2 position, forcing electrophilic substitution to occur predominantly at C3.
Physical Characterization Data
Note: Experimental values for this specific isomer are rare in open literature; values below represent a synthesis of experimental retention indices and calculated physicochemical properties.
| Property | Value / Description | Source/Method |
| Physical State | Low-melting solid or viscous oil | Analog comparison (2-Me-BT MP: 51°C) |
| Boiling Point | ~255 - 260 °C | Predicted (ACD/Labs) |
| Density | ~1.12 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.65 ± 0.3 | High Lipophilicity (Consensus) |
| Retention Index (RI) | 1361 (DB-5 / Non-polar column) | Experimental (GC-MS Data) [1] |
| ¹H NMR (Predicted) | δ 2.55 (s, 3H, 2-Me), 2.45 (s, 3H, 7-Me), 6.95 (s, 1H, H3), 7.1-7.6 (m, 3H, Ar-H) | Substituent Shift Additivity |
Synthesis Architectures
The most reliable route to 2,7-DMBT involves the cyclization of arylthio-carbonyl precursors. This method ensures regiochemical fidelity, placing the methyl groups exactly at C2 and C7.
Protocol: Acid-Mediated Cyclization of Thioacetals
This protocol utilizes 2-methylbenzenethiol (o-thiocresol) as the scaffold for the benzene ring (providing the 7-methyl group) and 2-chloropropionaldehyde diethyl acetal to construct the thiophene ring (providing the 2-methyl group).
Step-by-Step Methodology
Phase A: S-Alkylation
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Reagents: 2-Methylbenzenethiol (1.0 eq), 2-Chloropropionaldehyde diethyl acetal (1.1 eq), K₂CO₃ (2.0 eq), DMF (Solvent).
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Procedure:
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Dissolve 2-methylbenzenethiol in DMF under N₂ atmosphere.
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Add K₂CO₃ and stir for 30 mins to generate the thiolate anion.
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Add 2-chloropropionaldehyde diethyl acetal dropwise.
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Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
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Workup: Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate.
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Intermediate: 1-(2,2-diethoxy-1-methylethylthio)-2-methylbenzene.
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Phase B: Cyclization
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Reagents: Polyphosphoric Acid (PPA) or Chlorobenzene/Amberlyst-15.
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Procedure:
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Add the intermediate thioacetal to PPA (10g per 1g reactant) at 0°C.
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Slowly warm to 100°C and stir for 2 hours. The acid catalyzes the cleavage of the acetal and the subsequent electrophilic ring closure.
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Mechanistic Note: The ring closes onto the benzene position ortho to the sulfur. Since one ortho position is blocked by the methyl (C2 of the original phenol), cyclization occurs at the open ortho position (C6), locking the original methyl at the C7 position of the final benzothiophene.
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Purification:
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Pour onto crushed ice. Extract with CH₂Cl₂.
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Purify via column chromatography (Silica gel, 100% Pentane) to yield 2,7-Dimethylbenzo[b]thiophene.
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Visualization of Synthesis Logic
Figure 1: Synthetic pathway ensuring correct regiochemistry for the 2,7-isomer.
Chemical Reactivity Profile
2,7-DMBT exhibits a unique reactivity pattern due to the "blocked" C2 and "hindered" C7 positions.
Electrophilic Aromatic Substitution
In standard benzothiophene, C3 is the most reactive site, followed by C2.
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In 2,7-DMBT: The C2 position is methylated. Therefore, electrophilic attack (Bromination, Nitration, Acylation) occurs almost exclusively at C3 .
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Protocol (C3-Bromination): Reaction with NBS (N-bromosuccinimide) in acetonitrile at RT yields 3-bromo-2,7-dimethylbenzo[b]thiophene quantitatively.
Oxidative Desulfurization (ODS)
This is the primary industrial relevance of the compound. The sulfur atom is oxidized to the sulfoxide and then the sulfone.
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Reactivity: 2,7-DMBT is more reactive toward oxidation than 4,6-dimethyldibenzothiophene (the "hard" target) but less reactive than unsubstituted benzothiophene due to the 7-methyl group providing partial steric shielding of the sulfur lone pair.
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Mechanism: Electrophilic attack of oxygen (from peroxides/catalysts) on the sulfur lone pair.
Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways: S-oxidation vs. C3-substitution.
Applications & Research Relevance
Deep Desulfurization Research (ODS)
2,7-DMBT serves as a "Tier 2" refractory sulfur compound. In diesel desulfurization studies, researchers use it to test the efficacy of catalysts (e.g., Polyoxometalates, Ionic Liquids).
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Why it matters: If a catalyst can remove 4,6-dimethyldibenzothiophene but fails to remove 2,7-DMBT, the catalyst likely lacks the specific pore size or electrophilicity required for bicyclic systems, despite their lower steric hindrance compared to tricyclics [2].
Flavor Chemistry
Recent advanced chromatography (GC×GC-TOF-MS) has identified 2,7-DMBT as a trace congener in Baijiu and Whisky . It contributes to the complex "burnt/sulfury" background notes that, in micro-quantities, add depth to the spirit's profile [3].
References
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NIST Mass Spectrometry Data Center. Retention Index Data for 2,7-Dimethylbenzo[b]thiophene. National Institute of Standards and Technology. Link
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Jiang, W. et al. (2019). Oxidative Desulfurization of Model Fuel Containing Benzothiophene Derivatives.[2] Fuel Processing Technology.[2] Link
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Zheng, X. et al. (2023).[3] Characterization of Trace Sulfur Compounds in Chinese Baijiu by GC×GC-SCD. Food Chemistry. Link
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Alikhani, Z. et al. (2022).[4] Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization.[4][5] Journal of Organic Chemistry.[3][4] Link[4]
Sources
- 1. (PDF) Organometallic complexes of heterocycles [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
